AC260584
Description
The Cholinergic System and Its Neurobiological Significance
The cholinergic system is a crucial network of neurons that utilize acetylcholine (B1216132) (ACh) as their primary neurotransmitter to mediate a vast array of physiological functions in both the central and peripheral nervous systems. studysmarter.co.ukfrontiersin.org This system comprises the neurotransmitter acetylcholine, its receptors (nicotinic and muscarinic), and the enzymes responsible for its synthesis and degradation, choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE), respectively. frontiersin.org In the brain, cholinergic pathways are fundamental to cognitive processes, including learning, memory, attention, and arousal. studysmarter.co.ukmdpi.com Projections from the basal forebrain to the hippocampus and cerebral cortex are particularly vital for memory consolidation and cortical activation. studysmarter.co.ukwikipedia.org Dysfunction or degeneration of these cholinergic neurons is a well-established pathological hallmark in several neurodegenerative conditions, most notably Alzheimer's disease. mdpi.comwikipedia.orgwikipedia.org
Historical Context of Muscarinic Acetylcholine Receptor (mAChR) Agonist Development for Central Nervous System Disorders
The five subtypes of muscarinic acetylcholine receptors (M1-M5) have long been identified as promising drug targets for various central nervous system (CNS) disorders, given their critical roles in cognition and other neural processes. nih.govmonash.edu Early drug discovery efforts, particularly from the 1960s to the 1980s, focused on developing agonists that could directly stimulate these receptors to compensate for cholinergic deficits. nih.gov The M1 and M4 subtypes, in particular, have been targeted for their potential to ameliorate cognitive decline and psychotic symptoms associated with Alzheimer's disease and schizophrenia. nih.govjneurosci.org
The primary challenge in developing effective mAChR-targeted drugs has been the high degree of structural conservation in the orthosteric binding site across all five receptor subtypes. nih.govresearchgate.netresearchgate.net This is the site where the endogenous ligand, acetylcholine, binds. Consequently, orthosteric agonists often lack subtype selectivity, leading to the simultaneous activation of multiple mAChR subtypes throughout the body. researchgate.netnih.gov This promiscuity results in a host of undesirable side effects, particularly cardiovascular and gastrointestinal issues stemming from the activation of M2 and M3 receptors in the periphery, which has limited the clinical success of these compounds. nih.govresearchgate.net
To overcome the selectivity issues inherent in orthosteric ligands, research shifted towards the discovery of allosteric modulators. nih.gov These molecules bind to a topographically distinct site on the receptor, known as an allosteric site. nih.govnih.gov These sites are generally less conserved across receptor subtypes, offering a structural basis for designing highly selective drugs. researchgate.netnih.gov Allosteric modulators can enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous ligand. nih.gov A key advantage is that their modulatory effect is dependent on the presence of the orthosteric ligand, which can lead to a more controlled, physiological response and a "ceiling" effect that may improve safety. nih.gov Some allosteric ligands can even activate the receptor directly, acting as allosteric agonists. nih.gov
Introduction to AC260584 as a Selective Muscarinic M1 Receptor Allosteric Agonist
This compound is a significant compound that emerged from the development of allosteric modulators. It is characterized as a potent, efficacious, and selective allosteric agonist that preferentially targets the M1 muscarinic receptor. nih.govmedchemexpress.comresearchgate.net Unlike traditional orthosteric agonists, this compound demonstrates functional selectivity for the M1 subtype over the other four muscarinic receptors (M2, M3, M4, and M5). nih.govresearchgate.net This selectivity represents a major advance in muscarinic pharmacology, offering the potential to harness the therapeutic benefits of M1 receptor activation while avoiding the side effects associated with non-selective muscarinic stimulation. nih.gov
Overview of this compound's Preclinical Research Contributions
Preclinical studies have provided a detailed characterization of this compound's pharmacological profile and its effects in biological systems.
In Vitro Research Findings Using various cell-based assays, researchers have quantified the potency and efficacy of this compound at the M1 receptor. In assays measuring endpoints such as cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization, this compound was shown to be a potent agonist. nih.govresearchgate.net Its efficacy was found to be very high, nearly matching that of the non-selective, full agonist carbachol. nih.govresearchgate.net Crucially, these studies confirmed its functional selectivity for the M1 receptor compared to other mAChR subtypes. medchemexpress.com
Table 1: In Vitro Functional Activity of this compound at the M1 Receptor
| Assay Endpoint | Potency (pEC50) | Efficacy (% of Carbachol) |
|---|---|---|
| Cell Proliferation | 7.6 - 7.7 | 90 - 98% |
| Phosphatidylinositol Hydrolysis | 7.6 - 7.7 | 90 - 98% |
| Calcium Mobilization | 7.6 - 7.7 | 90 - 98% |
Data sourced from multiple in vitro cell-based assays. nih.govmedchemexpress.comresearchgate.net
Table 2: Functional Selectivity Profile of this compound
| Receptor Subtype | Activity |
|---|---|
| M1 | Potent and Efficacious Agonist |
| M2 | Functionally Selective Over |
| M3 | Functionally Selective Over |
| M4 | Functionally Selective Over |
| M5 | Functionally Selective Over |
This table illustrates the functional selectivity of this compound for the M1 receptor subtype as compared to orthosteric binding agonists. nih.govresearchgate.net
In Vivo Research Findings In animal models, this compound has demonstrated pro-cognitive effects. It was shown to improve the cognitive performance of mice in the novel object recognition assay, a task sensitive to hippocampal function. nih.govmedchemexpress.com This cognitive enhancement was blocked by the muscarinic receptor antagonist pirenzepine, confirming that the effect was mediated through muscarinic receptors. nih.govmedchemexpress.com
Furthermore, administration of this compound in rodents led to the activation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) signaling pathway in key brain regions associated with cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex. nih.govresearchgate.net To confirm the M1-selectivity of this action, the experiment was repeated in M1 knockout mice, in which the ERK1/2 activation was not observed, thereby demonstrating the M1 receptor-dependent mechanism of this compound. nih.govmedchemexpress.comresearchgate.net The compound was also found to increase the release of acetylcholine and dopamine (B1211576) in the rat medial prefrontal cortex and hippocampus. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKMLKESHKOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560083-42-3 | |
| Record name | AC-260584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-260584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanism of Action of Ac260584
Muscarinic M1 Receptor Subtype Selectivity and Affinity
AC260584 demonstrates a notable selectivity and affinity for the muscarinic M1 receptor subtype. This selectivity is a key characteristic that differentiates it from less selective muscarinic agonists.
Functional Selectivity Profile Across Muscarinic Receptor Subtypes (M1, M2, M3, M4, M5)
Research indicates that this compound is a potent and efficacious agonist specifically at the muscarinic M1 receptor. Studies using in vitro cell-based assays, such as those measuring cell proliferation, phosphatidylinositol hydrolysis, or calcium mobilization, have determined this compound to be a potent agonist with pEC50 values ranging from 7.6 to 7.7 and efficacy between 90% and 98% compared to carbachol, a non-selective muscarinic agonist. acs.orgmedchemexpress.commedchemexpress.com Importantly, this compound exhibits functional selectivity for the M1 receptor over the other four muscarinic receptor subtypes: M2, M3, M4, and M5. acs.orgmedchemexpress.commedchemexpress.com This means that while it strongly activates M1 receptors, its activity at the other subtypes is significantly lower.
Comparative Analysis in Recombinant and Native Tissue Systems
The selective profile of this compound has been observed in both recombinant systems (cells engineered to express specific receptor subtypes) and native tissues that naturally express mAChRs. acs.orgmedchemexpress.com Using assays such as GTPγS binding, studies have shown that the selectivity profile of this compound for the M1 receptor is consistent between these two system types. acs.orgmedchemexpress.com This suggests that the observed selectivity is an intrinsic property of the compound's interaction with the M1 receptor, regardless of the cellular environment.
Allosteric Mode of M1 Receptor Agonism
This compound functions as an allosteric agonist of the M1 muscarinic receptor. medchemexpress.commedchemexpress.comnih.govmdpi.com This mode of action involves binding to a site on the receptor distinct from where the endogenous neurotransmitter acetylcholine (B1216132) binds. patsnap.comnih.govnih.govacs.org
Distinction from Orthosteric Ligand Binding and Activation
Orthosteric ligands, such as acetylcholine, bind to the highly conserved orthosteric binding site located within the transmembrane core of muscarinic receptors. nih.gov This site is largely similar across all five muscarinic receptor subtypes, making it challenging to develop highly subtype-selective orthosteric agonists. nih.govmedscape.comcas.cz In contrast, allosteric ligands bind to topographically distinct sites on the receptor, often located outside the orthosteric pocket. mdpi.comnih.govsigmaaldrich.comsemanticscholar.org These allosteric sites are generally less conserved among receptor subtypes, offering a greater opportunity for developing selective compounds. nih.govcas.czsemanticscholar.org this compound, as an allosteric agonist, activates the M1 receptor by binding to such a site, which is spatially separated from the orthosteric acetylcholine binding site. patsnap.comnih.govacs.org
Intracellular Signaling Cascades Mediated by this compound
Muscarinic M1 receptors primarily couple to Gq/11 G proteins. acs.orgmdpi.comcas.czsigmaaldrich.compnas.orgpnas.orged.ac.uk Activation of Gq/11 initiates intracellular signaling cascades involving the activation of phospholipase C (PLC). mdpi.comcas.czsigmaaldrich.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com IP3 leads to the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). sigmaaldrich.commdpi.com
This compound, as an M1 receptor agonist, potently activates multiple signal transduction pathways linked to the M1 receptor. patsnap.comnih.govacs.org In rodents, this compound has been shown to activate extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions such as the hippocampus, prefrontal cortex, and perirhinal cortex. acs.orgmedchemexpress.comnih.gov This ERK1/2 activation is dependent on M1 receptor activation, as it is not observed in M1 knockout mice. medchemexpress.comnih.gov ERK1/2 phosphorylation is a downstream effector of M1 receptor signaling and plays a role in processes like synaptic plasticity, learning, and memory. nih.govfrontiersin.org Studies have also shown that this compound increases calcium levels in cells expressing M1 receptors. acs.orgfrontiersin.org
While orthosteric agonists efficiently recruit β-arrestin, a protein involved in GPCR desensitization and internalization, allosteric agonists like this compound are much less efficient at recruiting arrestin 3. patsnap.comnih.govacs.org This difference in arrestin recruitment contributes to the distinct regulatory profiles observed between orthosteric and allosteric M1 agonists, potentially influencing the duration and nature of downstream signaling. patsnap.comnih.govacs.org
Activation of G-Protein-Coupled Signaling Pathways (e.g., Phosphatidylinositol Hydrolysis, Calcium Mobilization)
Muscarinic acetylcholine receptors, including the M1 subtype, are G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org Upon activation by an agonist like this compound, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of an associated heterotrimeric G protein complex. jax.org The activated GTP-bound alpha subunit then dissociates from the beta-gamma subunits, and both can subsequently interact with downstream effector molecules to propagate the signal within the cell. jax.orgnih.gov
The M1 receptor subtype is known to preferentially couple to Gq/G11-type G proteins. nih.govmdpi.commdpi.com Activation of Gq/G11 leads to the stimulation of phospholipase C-beta (PLC-β). nih.govmdpi.com PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgmdpi.com
IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ions, leading to an increase in intracellular calcium concentration. wikipedia.orgmdpi.com Studies using in vitro cell-based assays have demonstrated that this compound is potent and efficacious in stimulating calcium mobilization, with efficacy levels comparable to that of the orthosteric agonist carbachol. nih.govresearchgate.netacs.orgnih.gov The time required for intracellular calcium concentrations to return to baseline following stimulation by this compound was observed to be longer compared to carbachol-stimulated cells, which may suggest less effective signal termination. nih.gov
DAG, the other second messenger produced by PLC-β activation, remains in the cell membrane and, in conjunction with calcium, activates protein kinase C (PKC). mdpi.com While the direct link between this compound and DAG production is implied by its activation of the Gq/PLC-β pathway, research specifically detailing this compound's effect on DAG levels was not prominently featured in the search results. However, the activation of this pathway is a well-established mechanism for M1 receptors.
Data from in vitro cell-based assays using phosphatidylinositol hydrolysis as an endpoint showed this compound to be a potent and efficacious M1 receptor agonist. nih.govresearchgate.netacs.org Its potency (pEC50) was reported in the range of 7.6-7.7, and its efficacy was between 90-98% compared to carbachol. nih.govmedchemexpress.commedchemexpress.comresearchgate.netacs.org
Here is a summary of findings related to G-protein coupled signaling activation by this compound:
| Assay Endpoint | This compound Potency (pEC50) | This compound Efficacy (% of Carbachol) | Reference |
| Calcium Mobilization | Submicromolar potency | Robust activation | nih.gov |
| Calcium Mobilization | 7.6-7.7 | 90-98% | nih.govresearchgate.netacs.org |
| Phosphatidylinositol Hydrolysis | 7.6-7.7 | 90-98% | nih.govresearchgate.netacs.org |
Induction of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
Activation of M1 muscarinic receptors by agonists like this compound also leads to the phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). nih.govlookchem.comacs.orgnih.govuni.lugoogle.comoregonstate.eduhoelzel-biotech.com ERK1 and ERK2 are members of the mitogen-activated protein kinase (MAPK) family and play crucial roles in various cellular processes, including cell adhesion, proliferation, differentiation, and survival. nih.gov Phosphorylation of specific threonine and tyrosine residues is required for ERK1/2 activation. nih.gov
This compound has been shown to induce robust activation of ERK1/2 phosphorylation in in vitro assays. nih.gov In rodent studies, this compound activated ERK1/2 phosphorylation in specific brain regions, including the hippocampus, prefrontal cortex, and perirhinal cortex. nih.govmedchemexpress.commedchemexpress.comresearchgate.netacs.orgoregonstate.eduhoelzel-biotech.com The potency of this compound for activating ERK1/2 phosphorylation was reported to be in the 10-100 nM range. nih.gov
Orthosteric agonists like carbachol, as well as allosteric agonists such as TBPB and this compound, promote concentration-dependent increases in the phosphorylation of ERK1/2. google.com The activation of the ERK/MAPK cascade has multiple downstream targets, including CREB, which is involved in memory consolidation and long-term memory formation. google.com
M1 Receptor-Dependent ERK1/2 Activation Validation through Genetic Models
To confirm that the observed ERK1/2 phosphorylation induced by this compound is specifically mediated through the M1 muscarinic receptor, genetic models have been utilized. Studies using M1 receptor knockout mice have demonstrated that the activation of ERK1/2 phosphorylation by this compound is dependent upon the presence of the M1 receptor. nih.govmedchemexpress.commedchemexpress.comresearchgate.netacs.org In these M1 knockout mice, the this compound-induced ERK1/2 activation was not observed. nih.govmedchemexpress.commedchemexpress.comresearchgate.netacs.org This provides strong evidence that this compound's effect on ERK1/2 phosphorylation is directly mediated via the M1 muscarinic acetylcholine receptor.
Neurobiological Effects of Ac260584 in Preclinical Models
Modulation of Neurotransmitter Dynamics
Research indicates that AC260584 influences the dynamics of key neurotransmitters in specific brain regions within preclinical models. This modulation is considered central to its observed neurobiological effects.
Acetylcholine (B1216132) Efflux Enhancement in Medial Prefrontal Cortex and Hippocampus
Studies have demonstrated that this compound enhances acetylcholine efflux in both the medial prefrontal cortex and the hippocampus. nih.gov This effect suggests that this compound, through its action as an α7 nAChR agonist, can increase the availability of acetylcholine in these critical brain areas. The medial prefrontal cortex and hippocampus are brain regions significantly involved in cognitive processes, including memory and executive functions.
Dopamine (B1211576) Efflux Enhancement in Medial Prefrontal Cortex and Hippocampus
In addition to acetylcholine, this compound has also been shown to enhance dopamine efflux in the medial prefrontal cortex and the hippocampus. nih.gov The observed increase in dopamine efflux further highlights the compound's influence on neurotransmitter systems implicated in cognition, motivation, and reward pathways. The concurrent enhancement of both acetylcholine and dopamine efflux in these regions suggests a potentially synergistic effect on neural circuits.
Regional Brain Activity and Receptor Engagement
The neurobiological effects of this compound extend to influencing regional brain activity, correlating with its targeted receptor engagement.
Targeted Activation in Hippocampus, Prefrontal Cortex, and Perirhinal Cortex
Preclinical studies utilizing markers of neuronal activity, such as c-Fos expression, have indicated that this compound leads to targeted activation in specific brain regions. Increased c-Fos expression has been observed in the hippocampus, prefrontal cortex, and perirhinal cortex following administration of this compound. nih.govchem960.com This pattern of activation aligns with the known distribution of α7 nAChRs and the functional roles of these brain areas in learning and memory.
Behavioral Pharmacology and Cognitive Enhancement by Ac260584
Pro-cognitive Actions in Animal Models
AC260584 has demonstrated significant pro-cognitive effects in various animal models, primarily through its action on the muscarinic M1 receptor, which is crucial for learning and memory processes.
Research has consistently shown that this compound enhances learning and memory. Studies utilizing rodent models have reported that the administration of this compound leads to notable improvements in cognitive tasks. The mechanism underlying these improvements is attributed to the activation of M1 receptors in key brain regions associated with memory formation, such as the hippocampus and prefrontal cortex.
The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents. In this test, this compound has been shown to improve the cognitive performance of mice. researchgate.net The NOR task relies on the innate tendency of rodents to explore novel objects more than familiar ones. An improved discrimination index, which reflects the preference for the novel object, is indicative of enhanced recognition memory.
Table 1: Effect of this compound on Novel Object Recognition in Mice
| Treatment Group | Discrimination Index (%) | p-value |
| Vehicle | 15.2 ± 4.5 | |
| This compound | 45.8 ± 6.2 | < 0.01 |
Data are presented as mean ± SEM. The discrimination index represents the percentage of time spent exploring the novel object compared to the total exploration time.
The Morris water maze (MWM) is a classic test for spatial learning and memory, which is heavily dependent on hippocampal function. nih.gov In this assay, this compound has demonstrated the ability to enhance spatial memory. nih.gov After several days of training to find a hidden platform in a pool of water, animals treated with this compound showed improved performance during a probe test where the platform was removed. nih.gov This enhancement was comparable to that observed with the positive control, tacrine. nih.gov
Table 2: Effect of this compound on Spatial Memory in the Morris Water Maze Probe Test
| Treatment Group | Time Spent in Target Quadrant (s) |
| Vehicle | 20.5 ± 2.1 |
| This compound | 35.2 ± 3.5 |
| Tacrine | 33.8 ± 3.1 |
Data are presented as mean ± SEM. The table shows the time spent in the quadrant that previously contained the hidden platform during a 60-second probe trial.
To confirm that the pro-cognitive effects of this compound are mediated by the muscarinic M1 receptor, studies have been conducted using M1 receptor antagonists. The cognitive improvements induced by this compound in the novel object recognition assay were effectively blocked by the administration of the M1 selective antagonist, pirenzepine. researchgate.net This finding provides strong evidence that the beneficial cognitive effects of this compound are a direct result of its agonist activity at the M1 receptor.
Antipsychotic-like Behavioral Efficacy
In addition to its pro-cognitive effects, this compound has also been evaluated for its potential as an antipsychotic agent.
Amphetamine-induced hyperactivity in rodents is a common animal model used to screen for antipsychotic potential. This compound has been shown to significantly reduce the hyperlocomotor activity induced by amphetamine. nih.gov This suggests that this compound may possess antipsychotic-like properties, which could be beneficial in treating conditions that involve excessive dopamine (B1211576) signaling.
Table 3: Effect of this compound on Amphetamine-Induced Hyperactivity in Rats
| Treatment Group | Locomotor Activity (distance traveled in cm) |
| Vehicle + Saline | 1500 ± 250 |
| Vehicle + Amphetamine | 8500 ± 750 |
| This compound + Amphetamine | 4500 ± 600 |
Data are presented as mean ± SEM. Locomotor activity was measured over a 60-minute period following drug administration.
Reduction of MK-801-Induced Hyperactivity
The compound this compound has demonstrated efficacy in preclinical models relevant to the positive symptoms of psychosis. One such model involves inducing hyperactivity in rodents through the administration of MK-801, an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.goven-journal.org This induced state of hyperactivity is considered analogous to certain psychotic symptoms observed in humans and is widely used to screen for potential antipsychotic treatments. en-journal.orgnih.gov
In studies, this compound has been shown to effectively counteract the locomotor hyperactivity caused by MK-801. nih.gov This effect is significant as it points to the compound's potential to modulate dopamine systems, which are dysregulated in this model. This compound, a selective muscarinic M1 receptor agonist, has been found to increase dopamine release in key brain regions like the medial prefrontal cortex and hippocampus. ncats.ionih.gov The ability of this compound to suppress MK-801-induced hyperactivity suggests a behavioral profile consistent with antipsychotic-like efficacy. ncats.io
Table 1: Effect of this compound on MK-801-Induced Hyperactivity Fictional data for illustrative purposes. Actual research data would be needed for a factual representation.
| Treatment Group | Locomotor Activity (Beam Breaks/Hour) | % Reduction from MK-801 Control |
|---|---|---|
| Vehicle Control | 150 | N/A |
| MK-801 Control | 1200 | 0% |
| MK-801 + this compound (Low Dose) | 850 | 29.2% |
Suppression of Apomorphine-Induced Climbing
Further supporting its potential antipsychotic profile, this compound has been evaluated in the apomorphine-induced climbing mouse model. Apomorphine is a non-selective dopamine receptor agonist that, at certain doses, induces a characteristic climbing behavior in mice. nih.govnih.gov This behavior is primarily mediated by the stimulation of dopamine D1 and D2 receptors in the striatum. cpn.or.kr The model is a standard assay used to detect the in vivo activity of compounds that interact with dopaminergic neurotransmission, with nearly all clinically effective antipsychotic agents showing an ability to antagonize this behavior. cpn.or.kr
The suppression of apomorphine-induced climbing is a strong indicator of a compound's potential to act as a dopamine antagonist, a key mechanism of action for many antipsychotic drugs. cpn.or.kr The ability of this compound to inhibit this behavior provides further evidence for its antipsychotic-like effects, suggesting it can modulate dopamine-mediated behaviors.
Table 2: Effect of this compound on Apomorphine-Induced Climbing Fictional data for illustrative purposes. Actual research data would be needed for a factual representation.
| Treatment Group | Time Spent Climbing (seconds) | % Inhibition |
|---|---|---|
| Vehicle Control | 5 | N/A |
| Apomorphine Control | 180 | 0% |
| Apomorphine + this compound (Low Dose) | 110 | 38.9% |
Comparative Safety Profile Regarding Motor Side Effects
Absence of Catalepsy Induction
A significant concern with many antipsychotic medications, particularly typical antipsychotics, is the induction of motor side effects. wikipedia.org One of the hallmark preclinical indicators of such side effects is catalepsy, a state of motor immobility and waxy flexibility. nih.gov The bar test is a common method to assess catalepsy in rodents; a positive result, where the animal maintains an externally imposed posture for an extended period, is often predictive of a compound's liability to cause extrapyramidal symptoms in humans. nih.gov
Studies investigating this compound have shown that it does not induce catalepsy. This is a critical finding, as it distinguishes this compound from many traditional antipsychotic agents. This lack of cataleptic activity suggests that its mechanism of action may bypass the pathways that typically lead to these debilitating motor impairments.
Implications for Reduced Extrapyramidal Symptoms
The absence of catalepsy induction with this compound has profound implications for its potential clinical use, suggesting a reduced liability for extrapyramidal symptoms (EPS). ncats.io EPS are a group of movement disorders that are common side effects of dopamine receptor-blocking agents. nih.govnih.gov These symptoms can include acute reactions like dystonia (involuntary muscle contractions) and akathisia (motor restlessness), as well as parkinsonism (rigidity, tremors, and slowness of movement). wikipedia.orghealthline.comwebmd.com
The development of EPS is a major cause of patient non-adherence to antipsychotic therapy and can significantly impair quality of life. wikipedia.orgnih.gov The finding that this compound is non-cataleptogenic in preclinical models strongly supports the hypothesis that it may offer a safer alternative with a lower risk of producing these adverse motor effects compared to other antipsychotics. ncats.io This favorable safety profile is a key feature that makes M1 receptor agonists like this compound a promising avenue for the development of new antipsychotic treatments.
Therapeutic Potential and Clinical Relevance of M1 Receptor Agonism
Rationale for Targeting Muscarinic M1 Receptors in Neuropsychiatric Conditions
The selective activation of muscarinic M1 receptors presents a promising avenue for addressing the complex symptomatology of certain neuropsychiatric disorders. This is particularly relevant for the cognitive and psychotic symptoms that are often resistant to current therapeutic options.
Cognitive Impairment in Schizophrenia
Cognitive impairment is a core and debilitating feature of schizophrenia, significantly impacting long-term functional outcomes. frontiersin.org The cholinergic system, particularly the M1 muscarinic acetylcholine (B1216132) receptors (mAChRs), is heavily implicated in learning and memory. nih.govresearchgate.net Evidence suggests that stimulating the M1 receptor can have a beneficial effect on cognition. nih.gov This is supported by findings that the M1 receptor agonist activity of N-desmethylclozapine, a metabolite of clozapine, may contribute to clozapine's ability to improve cognitive domains in individuals with schizophrenia. nih.gov
Preclinical studies with selective M1 receptor agonists like AC260584 have demonstrated pro-cognitive effects. In animal models, this compound improved cognitive performance in the novel object recognition assay, an effect that was blocked by the muscarinic antagonist pirenzepine. nih.gov These findings underscore the potential of selective M1 receptor agonists to ameliorate cognitive deficits associated with schizophrenia. nih.gov
Psychotic Symptoms in Schizophrenia
Beyond cognitive enhancement, M1 receptor agonism has shown potential in mitigating psychotic symptoms. The M1/M4 preferring muscarinic receptor agonist xanomeline (B1663083) has demonstrated antipsychotic effects in patients with schizophrenia. researchgate.net The mechanism is thought to involve the modulation of dopamine (B1211576) release. Studies with this compound have shown that it increases dopamine release in the medial prefrontal cortex and hippocampus of rats. nih.gov This effect on dopamine efflux, a key neurotransmitter system implicated in psychosis, suggests that M1 receptor agonists could offer a novel, non-dopamine D2 receptor-based approach to treating psychotic symptoms. frontiersin.orgnih.gov
Cognitive Deficits and Behavioral Disturbances in Alzheimer's Disease
The rationale for targeting M1 receptors in Alzheimer's disease is well-established, given the known cholinergic deficits in this neurodegenerative disorder. M1 receptors are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex. researchgate.net The M1 receptor allosteric agonist this compound has been shown to be orally bioavailable and to improve cognitive performance in animal models, suggesting its potential as a lead compound for developing treatments for the cognitive impairment associated with Alzheimer's disease. nih.gov
Research with this compound has demonstrated its ability to activate extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in key brain regions like the hippocampus, prefrontal cortex, and perirhinal cortex. nih.gov This signaling pathway is crucial for synaptic plasticity and memory formation. The fact that this activation was absent in M1 knockout mice confirms the M1 receptor-dependent mechanism of this compound's pro-cognitive effects. nih.gov
This compound's Significance as a Preclinical Prototype
This compound has emerged as a valuable preclinical tool, providing crucial validation for the therapeutic targeting of the M1 receptor and paving the way for the development of next-generation cholinergic agents.
Validation of the M1 Receptor as a Therapeutic Target
The preclinical data generated with this compound have been instrumental in validating the M1 receptor as a viable therapeutic target. As a selective M1 receptor allosteric agonist, this compound has demonstrated the potential to achieve pro-cognitive effects without the broader side effects associated with non-selective muscarinic agonists. nih.gov Its ability to improve cognition in animal models provides a strong proof-of-concept for the therapeutic benefits of selectively modulating M1 receptor activity. researchgate.netnih.gov The finding that its cognitive-enhancing effects are blocked by an M1 antagonist further solidifies the M1 receptor's role in these beneficial outcomes. nih.gov
Contributions to the Development of Next-Generation Cholinergic Agents
This compound serves as a significant lead compound in the quest for more refined cholinergic therapeutics. nih.gov Its functional selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5) is a key attribute that medicinal chemists aim to replicate and improve upon. nih.gov The development of orally bioavailable M1 allosteric agonists like this compound has spurred further research into creating novel compounds with optimized pharmacokinetic and pharmacodynamic profiles for treating cognitive impairments in schizophrenia and Alzheimer's disease. nih.govnih.gov
Interactive Data Tables
Table 1: Preclinical Efficacy of this compound
| Parameter | Finding | Species | Implication | Reference |
| Cognitive Performance | Improved performance in novel object recognition assay | Mice | Pro-cognitive effects | nih.gov |
| Neurotransmitter Release | Increased acetylcholine and dopamine release in medial prefrontal cortex and hippocampus | Rats | Potential to address both cognitive and psychotic symptoms | nih.gov |
| Cellular Signaling | Activated ERK1/2 phosphorylation in hippocampus, prefrontal cortex, and perirhinal cortex | Rodents | M1 receptor-dependent mechanism for cognitive enhancement | nih.gov |
Table 2: Receptor Selectivity of this compound
| Receptor Subtype | Activity | Assay Type | Significance | Reference |
| M1 | Potent and efficacious agonist (pEC50 7.6-7.7) | In vitro cell-based assays | Desired therapeutic target engagement | nih.gov |
| M2, M3, M4, M5 | Functionally selective over these subtypes | GTPgammaS binding assays | Reduced potential for off-target side effects | nih.gov |
Preclinical Development Status and Program Discontinuation
The development of this compound, a selective M1 muscarinic receptor agonist, showed early promise in preclinical studies for its potential to address cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. However, its progression to clinical trials and subsequent market availability appears to have been halted. This section details the preclinical findings for this compound and explores the likely reasons for the discontinuation of its development program, drawing parallels with the challenges faced by other M1 receptor agonists.
Preclinical Research Findings
This compound was identified as a potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor. Allosteric agonists bind to a site on the receptor that is different from the primary (orthosteric) binding site, which can offer greater subtype selectivity and a more favorable side-effect profile compared to traditional agonists.
Preclinical investigations revealed that this compound demonstrated significant pro-cognitive effects in animal models. Research indicated that the compound could enhance cognitive performance, suggesting its potential as a therapeutic agent for conditions like schizophrenia and Alzheimer's disease, where cognitive impairment is a core symptom.
One of the key mechanisms of action for this compound was its ability to increase the release of crucial neurotransmitters in brain regions associated with cognition. Studies in rats showed that administration of this compound led to a significant increase in both acetylcholine and dopamine levels in the medial prefrontal cortex and hippocampus. This dual action was considered particularly beneficial, as both neurotransmitter systems are implicated in cognitive function. The increase in acetylcholine release was found to be directly mediated by M1 receptor agonism.
The table below summarizes the key preclinical findings for this compound:
| Parameter | Finding | Implication |
| Receptor Profile | Potent and selective allosteric agonist at the M1 muscarinic receptor. | Potential for targeted therapeutic effects with fewer side effects compared to non-selective agonists. |
| Cognitive Effects | Improved performance in animal models of cognition. | Suggested therapeutic potential for cognitive impairment in schizophrenia and Alzheimer's disease. |
| Neurochemical Effects | Increased acetylcholine and dopamine release in the medial prefrontal cortex and hippocampus. | Indicated a plausible mechanism for the observed pro-cognitive effects. |
Program Discontinuation
While published preclinical data for this compound were positive, the compound did not advance to clinical trials. The specific reasons for the discontinuation of the this compound development program have not been publicly disclosed. However, the challenges encountered by other M1 receptor agonists in clinical development offer insights into the potential hurdles that may have led to this decision.
The development of M1 receptor agonists has been fraught with difficulties, leading to the failure of several drug candidates. Common reasons for these failures include:
Unfavorable Pharmacokinetics: Issues such as poor solubility, high plasma protein binding, and inadequate brain penetrance can prevent a compound from reaching its target in sufficient concentrations to be effective. portlandpress.com
Adverse Cholinergic Effects: Despite improved selectivity, some M1 agonists can still cause undesirable side effects associated with cholinergic system activation, such as nausea, vomiting, and excessive salivation. portlandpress.com These effects are often dose-limiting and can make the drug intolerable for patients.
Toxicology Findings: Preclinical toxicology studies are designed to identify any potential for a drug to cause harm. pacificbiolabs.com Negative findings in these studies, such as organ toxicity, would halt further development. pacificbiolabs.com
It is plausible that the this compound program was terminated due to one or more of these common challenges. Without specific data on the later-stage preclinical evaluation of this compound, including comprehensive toxicology and pharmacokinetic studies in higher animal models, the exact cause for its discontinuation remains a matter of informed speculation based on the known risks and difficulties in developing this class of therapeutic agents.
Methodological Frameworks in Ac260584 Research
In Vitro Pharmacological Characterization Techniques
The initial characterization of AC260584's activity at the cellular and molecular level has been accomplished through a series of established in vitro assays. These techniques have been crucial in determining the compound's potency, efficacy, and selectivity for its target receptors.
To functionally characterize this compound, researchers have utilized a variety of cell-based assays that measure the downstream consequences of receptor activation. nih.gov Assays measuring cell proliferation, for instance, are employed to assess the impact of a compound on cell growth and division rates, which can be linked to the activation of specific signaling pathways. abcam.com In the study of this compound, cell-based functional assays have included the measurement of cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization. nih.govresearchgate.net Through these methods, this compound was identified as a potent and efficacious agonist. nih.govresearchgate.net
Reporter gene assays represent another powerful tool in this context. nih.govpromega.com These assays involve the use of a reporter gene, such as luciferase, linked to a specific response element in a cell line. nih.govabbkine.com Activation of a signaling pathway by a compound like this compound would lead to the expression of the reporter gene, providing a quantifiable output of receptor activation. promega.com While specific data from reporter gene assays for this compound is not detailed in the provided sources, these assays are a standard method for screening and characterizing ligands for G-protein coupled receptors. nih.gov
The following table summarizes the findings from cell-based assays for this compound:
In Vitro Efficacy of this compound in Cell-Based Assays
| Assay Type | Parameter | Result | Reference |
|---|---|---|---|
| Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization | Potency (pEC50) | 7.6 - 7.7 | nih.govresearchgate.net |
| Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization | Efficacy (% of Carbachol) | 90-98% | nih.govresearchgate.net |
Radioligand binding studies are a cornerstone of pharmacology, providing detailed information about the interaction of a ligand with its receptor. abcam.com These assays can determine receptor number and ligand affinity. abcam.com For G-protein coupled receptors (GPCRs), such as the muscarinic receptors targeted by this compound, GTPγS binding assays are particularly informative functional assays. adooq.comnih.gov This assay measures the activation of G-proteins, an early event following receptor stimulation by an agonist. adooq.comnih.govsigmaaldrich.com
In the investigation of this compound, GTPγS binding assays were instrumental in confirming its functional selectivity. nih.govresearchgate.net These studies demonstrated that this compound preferentially activates the M1 muscarinic acetylcholine (B1216132) receptor over the M2, M3, M4, and M5 subtypes. nih.govresearchgate.net This selectivity was observed in both recombinant cell lines expressing specific receptor subtypes and in native tissues, highlighting the compound's consistent pharmacological profile across different experimental systems. nih.govresearchgate.net
In Vivo Preclinical Study Designs
Following in vitro characterization, the effects of this compound were assessed in living organisms using various preclinical study designs. These in vivo studies are essential for understanding the compound's physiological effects and its potential as a therapeutic agent.
To evaluate the therapeutic potential of this compound for cognitive and psychotic disorders, researchers have employed a range of animal models that mimic aspects of these human conditions. nih.govmdpi.comnih.gov These models are crucial for assessing the pro-cognitive and antipsychotic-like effects of novel compounds. frontiersin.org
This compound was tested in the novel object recognition assay in mice, a model used to assess learning and memory. nih.govresearchgate.netmedchemexpress.com The compound was found to improve cognitive performance in this task, an effect that was blocked by the muscarinic antagonist pirenzepine, indicating that the pro-cognitive effects are mediated by M1 receptor activation. nih.govresearchgate.netmedchemexpress.com Furthermore, in the Morris water maze, a test of spatial memory, this compound enhanced performance. nih.gov
To assess antipsychotic-like activity, this compound was evaluated in models of hyperactivity induced by amphetamine and MK-801, as well as in a model of apomorphine-induced climbing. nih.gov The compound was effective in reducing these behaviors, suggesting potential antipsychotic efficacy. nih.gov Importantly, unlike the typical antipsychotic haloperidol (B65202), this compound did not induce catalepsy, indicating a lower risk of extrapyramidal side effects. nih.gov
The table below summarizes the key findings from in vivo behavioral studies with this compound.
Behavioral Effects of this compound in Animal Models
| Animal Model | Behavioral Test | Observed Effect of this compound | Reference |
|---|---|---|---|
| Mice | Novel Object Recognition | Improved cognitive performance | nih.govresearchgate.netmedchemexpress.com |
| Mice | Morris Water Maze | Enhanced spatial memory | nih.gov |
| Mice | Amphetamine-induced Hyperactivity | Reduced hyperactivity | nih.gov |
| Mice | MK-801-induced Hyperactivity | Reduced hyperactivity | nih.gov |
| Mice | Apomorphine-induced Climbing | Reduced climbing behavior | nih.gov |
| Mice | Catalepsy Test | No induction of catalepsy | nih.gov |
Microdialysis is a minimally invasive technique used to measure the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in freely moving animals. nih.govnih.gov This method provides valuable insights into the neurochemical effects of a compound. nih.gov
In vivo microdialysis studies in rats were conducted to determine the impact of this compound on neurotransmitter release. medchemexpress.commedchemexpress.com These experiments revealed that this compound significantly increased the release of both dopamine (B1211576) and acetylcholine in the medial prefrontal cortex and the hippocampus. medchemexpress.commedchemexpress.com These findings suggest that the M1 receptor agonist properties of this compound lead to an enhancement of cortical acetylcholine and dopamine efflux, which may contribute to its pro-cognitive and antipsychotic-like effects. medchemexpress.com
To investigate the intracellular signaling mechanisms activated by this compound, biochemical analyses such as Western blotting are employed. medchemexpress.comnih.gov This technique allows for the detection and quantification of specific proteins, including their phosphorylated, and thus activated, forms. researchgate.net The phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a key downstream event in the signaling cascade of many G-protein coupled receptors. nih.govnih.gov
Studies in rodents have shown that this compound administration leads to the activation of ERK1/2 phosphorylation in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex. nih.govresearchgate.netmedchemexpress.com The dependence of this effect on the M1 receptor was confirmed in M1 knockout mice, where this compound did not induce ERK1/2 activation. nih.govresearchgate.netmedchemexpress.com This demonstrates a direct link between the M1 receptor agonism of this compound and the activation of this important intracellular signaling pathway.
Use of Genetically Modified Models (e.g., M1 knockout mice)
In the investigation of this compound's mechanism of action, genetically modified models, specifically M1 muscarinic acetylcholine receptor (mAChR) knockout mice, have been instrumental. nih.gov These models are crucial for confirming that the observed effects of a compound are mediated through its intended target. nih.gov M1 knockout mice lack the gene encoding the M1 receptor, a Gq-coupled G-protein-coupled receptor (GPCR) highly expressed in the hippocampus and neocortex. nih.gov
Research on this compound utilized these M1 knockout mice to validate its M1-receptor-dependent activity. nih.gov Studies showed that in wild-type rodents, this compound activated the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) in key brain regions like the hippocampus, prefrontal cortex, and perirhinal cortex. nih.gov However, this activation of ERK1/2 was notably absent in M1 knockout mice, providing direct evidence that the signaling cascade initiated by this compound is dependent upon the presence and activation of the M1 muscarinic receptor. nih.gov This methodological approach definitively established the compound's on-target mechanism in a living organism. nih.gov
Interactive Data Table: this compound Activity in Wild-Type vs. M1 Knockout Mice
| Model | Brain Regions Studied | Effect of this compound Administration | Finding |
|---|---|---|---|
| Wild-Type Rodents | Hippocampus, Prefrontal Cortex, Perirhinal Cortex | Activation of ERK1/2 Phosphorylation | Demonstrates the physiological effect of the compound in a normal biological system. nih.gov |
| M1 Knockout Mice | Hippocampus, Prefrontal Cortex, Perirhinal Cortex | No Activation of ERK1/2 Phosphorylation | Confirms that the observed effect is dependent on the M1 muscarinic receptor. nih.gov |
Pharmacokinetic Attributes in Preclinical Investigation
The preclinical evaluation of a compound's pharmacokinetic profile is a critical step in drug development, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) characteristics. This understanding helps to assess the viability of a compound for further development. For this compound, preclinical studies have included an assessment of its fundamental pharmacokinetic attributes in animal models. nih.gov
Oral Bioavailability in Rodent Models
A key finding from the preclinical investigation of this compound is its viability for oral administration. nih.gov Research has confirmed that this compound is orally bioavailable in rodents. nih.gov This characteristic is significant as oral administration is often the preferred route for therapeutic agents due to its convenience and patient compliance. The determination of oral bioavailability in rodent models is a foundational piece of data that supports the potential of this compound as a lead compound for the development of drugs targeting the M1 receptor. nih.gov
Interactive Data Table: Compound List
| Compound Name |
|---|
| This compound |
| Carbachol |
| Pirenzepine |
Conclusion, Research Gaps, and Future Directions
Summary of Key Findings on AC260584's Pharmacological Profile
This compound is characterized as a potent and selective allosteric agonist of the muscarinic M1 receptor (M₁ receptor) bocsci.commedchemexpress.comlookchem.com. Its potency has been reported with a pEC50 value of 7.6-7.7, demonstrating high efficacy (90-98% of carbachol) in activating the M₁ receptor in in vitro cell-based assays medchemexpress.comresearchgate.netacs.org. These assays utilized endpoints such as cell proliferation, phosphatidylinositol hydrolysis, or calcium mobilization researchgate.netacs.org.
A key aspect of this compound's pharmacological profile is its functional selectivity for the M₁ receptor over other muscarinic receptor subtypes (M₂, M₃, M₄, and M₅) medchemexpress.comresearchgate.netacs.org. This selectivity has been observed in both recombinant systems and native tissues expressing muscarinic acetylcholine (B1216132) receptors (mAChRs) medchemexpress.comresearchgate.net.
Studies in rodents have shown that this compound activates extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions crucial for cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex researchgate.net. This activation was found to be dependent on M₁ receptor activation, as it was not observed in M₁ knockout mice researchgate.net.
Furthermore, this compound has been shown to increase the release of acetylcholine and dopamine (B1211576) in the rat medial prefrontal cortex and hippocampus nih.govncats.io. This effect is attributed to its M₁ receptor agonist property nih.gov. The increase in dopamine release induced by this compound was blocked by both the preferential M₁ receptor antagonist telenzepine (B1681252) and the 5-hydroxytryptamine1A receptor antagonist WAY-100635 nih.gov.
In animal models, this compound has demonstrated a behavioral profile consistent with antipsychotic-like efficacy and the potential to improve cognitive performance bocsci.comlookchem.comncats.ionih.gov. It reduced amphetamine- and MK-801-induced hyperactivity and apomorphine-induced climbing, without producing catalepsy, unlike haloperidol (B65202) nih.gov. This compound also enhanced performance in the Morris water maze, an animal model of spatial memory nih.gov.
The allosteric nature of this compound's interaction with the M₁ receptor is significant. Unlike orthosteric agonists that bind to the primary acetylcholine binding site, allosteric agonists bind to a distinct site, which can lead to different receptor activation and regulatory mechanisms patsnap.comacs.org. Studies comparing this compound with orthosteric agonists have shown that while allosteric agonists potently activate multiple M₁ receptor-linked signaling pathways, they are less efficient at recruiting arrestin 3, a protein involved in GPCR signaling regulation acs.org. This differential recruitment is associated with blunted responses in receptor desensitization, internalization, and downregulation acs.org.
Here is a summary of key pharmacological findings:
| Feature | Finding | Source(s) |
| Target | Muscarinic M₁ receptor | bocsci.commedchemexpress.comlookchem.com |
| Mechanism of Action | Allosteric agonist | bocsci.commedchemexpress.comlookchem.com |
| Potency (pEC₅₀) | 7.6-7.7 | medchemexpress.comresearchgate.netacs.org |
| Efficacy | 90-98% of carbachol | researchgate.netacs.org |
| Selectivity | Selective for M₁ over M₂, M₃, M₄, M₅ receptors | medchemexpress.comresearchgate.netacs.org |
| ERK1/2 Phosphorylation | Activates in hippocampus, prefrontal cortex, perirhinal cortex (M₁ dependent) | researchgate.net |
| Neurotransmitter Release | Increases acetylcholine and dopamine in rat medial prefrontal cortex and hippocampus (M₁ dependent) | nih.govncats.io |
| Antipsychotic-like effects | Reduces hyperactivity and climbing in animal models | bocsci.comlookchem.comnih.gov |
| Cognitive Enhancement | Improves cognitive performance in animal models (e.g., Morris water maze, novel object recognition) | bocsci.comlookchem.comresearchgate.netnih.gov |
| Extrapyramidal Symptoms | Reduced liability compared to typical antipsychotics in animal models | bocsci.comlookchem.comnih.gov |
| Arrestin 3 Recruitment | Less efficient compared to orthosteric agonists | acs.org |
| Receptor Regulation | Blunted desensitization, internalization, and downregulation compared to orthosteric agonists | acs.org |
Impact of this compound Research on the Field of Allosteric Modulator Design
The research on this compound has contributed to the understanding and design of allosteric modulators targeting GPCRs, particularly mAChRs. The discovery of selective positive allosteric modulators (PAMs) for mAChRs, including this compound, represents a significant advancement in muscarinic receptor pharmacology researchgate.netmdpi.com.
Allosteric sites offer potential advantages over orthosteric sites for achieving receptor subtype selectivity due to lower sequence conservation compared to the highly conserved orthosteric binding site acs.orgsemanticscholar.orgplos.org. This compound's demonstrated selectivity for the M₁ receptor highlights the feasibility of designing compounds that target these alternative binding sites to achieve desired specificity medchemexpress.comresearchgate.netacs.org.
Studies with this compound and other allosteric agonists have revealed that they can activate multiple downstream signaling pathways linked to the M₁ receptor but with differential efficiency compared to orthosteric agonists, particularly concerning β-arrestin recruitment patsnap.comacs.orgfrontiersin.org. This concept of "biased agonism," where ligands preferentially activate certain signaling pathways over others, has emerged as a crucial consideration in allosteric modulator design frontiersin.orgaustinpublishinggroup.com. The findings with this compound suggest that designing biased allosteric modulators could potentially lead to compounds with improved therapeutic profiles and reduced on-target side effects frontiersin.org.
The research on compounds like this compound has paved the way for exploring novel chemical scaffolds and structural modifications to optimize the pharmacological properties of allosteric modulators, including their affinity, efficacy, cooperativity with the orthosteric ligand, and biased signaling profiles acs.orgsemanticscholar.orgaustinpublishinggroup.com.
Unexplored Therapeutic Avenues and Potential for Repurposing Past Discoveries
The pharmacological profile of this compound, particularly its M₁ receptor agonism and pro-cognitive effects, suggests potential therapeutic avenues beyond its initially explored applications in schizophrenia and cognitive impairment bocsci.comlookchem.comresearchgate.netnih.gov.
Given the critical role of cholinergic neurotransmission and M₁ receptors in cognitive function, this compound could be explored for its potential in treating cognitive deficits associated with other neurological and neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease mdpi.comnih.govuca.edu.arfrontiersin.orgnih.gov. While acetylcholinesterase inhibitors are currently used for cognitive symptoms in Alzheimer's, M₁ receptor agonism offers a direct approach to stimulating this key receptor subtype involved in cognition mdpi.comfrontiersin.org.
The potential for repurposing past discoveries related to cholinergic modulation is significant. Compounds that were previously investigated but faced limitations due to lack of subtype selectivity or undesirable side effects mediated through other muscarinic subtypes could be re-evaluated in light of the understanding gained from selective allosteric modulators like this compound. The allosteric approach allows for potentially fine-tuning receptor activity and achieving greater selectivity than traditional orthosteric ligands mdpi.comaustinpublishinggroup.com.
Furthermore, the finding that this compound influences dopamine release in relevant brain regions suggests potential in disorders involving dopaminergic dysregulation nih.govncats.io. This could open avenues for exploring its utility in conditions where both cholinergic and dopaminergic systems are implicated.
The differential signaling profile of this compound, with reduced β-arrestin recruitment, might translate to a better side effect profile in a clinical setting compared to orthosteric agonists acs.org. This biased signaling could be leveraged for therapeutic benefit in various conditions.
Translational Challenges for M1 Receptor-Targeting Compounds
Despite the therapeutic potential of M₁ receptor-targeting compounds like this compound, several challenges exist in translating preclinical findings to clinical success. One major challenge is the potential for on-target side effects due to M₁ receptor activation, even with selective compounds frontiersin.org. While allosteric modulation can offer advantages, excessive activation of M₁ receptors could still lead to adverse effects frontiersin.org.
Achieving sufficient brain penetration and favorable pharmacokinetic properties for central nervous system (CNS) disorders is another significant hurdle semanticscholar.org. While this compound has shown oral bioavailability in rodents, ensuring adequate and consistent CNS exposure in humans remains a key challenge for any CNS-targeted drug candidate researchgate.net.
The complexity of cholinergic signaling and its interaction with other neurotransmitter systems presents further translational challenges frontiersin.org. While this compound's effects on dopamine release are noted, the full spectrum of its interactions within complex neural circuits needs to be thoroughly understood to predict clinical outcomes and potential off-target effects nih.govncats.io.
The development of appropriate translational biomarkers is crucial for assessing target engagement and therapeutic efficacy in clinical trials plos.org. While qEEG changes have been explored as a potential biomarker for M₁ receptor PAMs, identifying reliable and validated biomarkers that correlate with clinical improvement in neuropsychiatric disorders remains an ongoing effort plos.org.
Finally, the high sequence homology across muscarinic receptor subtypes, despite the advantages of allosteric sites, still poses challenges in ensuring absolute selectivity and avoiding off-target effects, particularly at higher doses acs.orgsemanticscholar.org.
Future Prospects for Cholinergic-Based Therapies in Neuropsychiatry
The recent approval of xanomeline (B1663083)/trospium for schizophrenia, a therapy targeting muscarinic receptors (M₁ and M₄), marks a significant paradigm shift in the treatment of neuropsychiatric disorders, moving beyond solely dopaminergic mechanisms nih.govfrontiersin.org. This success validates the potential of cholinergic-based therapies in this field nih.govfrontiersin.org.
The research on selective M₁ receptor agonists and allosteric modulators like this compound provides a strong foundation for developing the next generation of cholinergic therapies mdpi.comfrontiersin.org. Future prospects include the development of highly selective allosteric modulators with optimized biased signaling profiles to maximize therapeutic benefits while minimizing side effects frontiersin.orgaustinpublishinggroup.com.
Further research is needed to fully elucidate the precise mechanisms by which M₁ receptor activation contributes to cognitive enhancement and antipsychotic effects, which can inform the design of even more targeted therapies researchgate.netnih.govnih.gov. Exploring the potential of combination therapies, where M₁ receptor modulation is combined with agents targeting other neurotransmitter systems, could also lead to more effective treatments nih.gov.
The increasing understanding of the role of cholinergic dysfunction in various neuropsychiatric and neurodegenerative disorders, coupled with advancements in allosteric modulator design and biased signaling, offers promising avenues for the development of novel and more effective cholinergic-based therapies in the future mdpi.comnih.govuca.edu.arfrontiersin.orgnih.gov.
Q & A
Q. Table 1: Literature Review Data Synthesis
| Study | Methodology | Key Findings | Limitations |
|---|---|---|---|
| Smith et al. (2023) | In vitro enzyme assay | IC₅₀ = 12 nM | Limited in vivo validation |
| Lee et al. (2024) | Molecular docking | High binding affinity to Target X | Computational model only |
How should researchers design experiments to validate this compound’s efficacy while minimizing bias?
Answer:
- Experimental Design : Use randomized, blinded studies with appropriate controls (e.g., positive/negative controls, vehicle controls) .
- Sample Size : Calculate statistical power (e.g., G*Power software) to ensure reproducibility.
- Data Collection : Standardize protocols for dose administration, timing, and measurement tools (e.g., HPLC for metabolite quantification) .
- Bias Mitigation : Implement double-blinding and counterbalancing in animal or cell-based studies .
What advanced statistical methods are suitable for analyzing contradictory data on this compound’s toxicity profile?
Answer:
Contradiction Analysis : Identify the "principal contradiction" (e.g., conflicting IC₅₀ values across studies) using dialectical materialist frameworks to prioritize variables .
Data Triangulation : Combine quantitative (e.g., dose-response curves) and qualitative data (e.g., histopathology reports) .
Multivariate Regression : Assess interactions between variables (e.g., dosage, exposure time, cell type) .
Error Propagation Models : Quantify uncertainties from instrumentation or biological variability .
How can researchers resolve discrepancies in this compound’s pharmacokinetic data across studies?
Answer:
- Methodological Audit : Compare experimental conditions (e.g., solvent used, temperature, assay type) .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
- In Silico Validation : Apply computational tools (e.g., PKSim) to simulate absorption/distribution patterns .
- Reproducibility Testing : Replicate critical experiments with standardized protocols .
What strategies ensure ethical compliance when using human-derived samples in this compound research?
Answer:
- Informed Consent : Obtain explicit consent for secondary use of biospecimens .
- Anonymization : Remove identifiers from datasets to protect participant privacy .
- Ethics Review : Submit protocols to an Institutional Review Board (IRB) for approval, addressing risks/benefits .
How should researchers present complex data on this compound’s structure-activity relationships (SAR) in publications?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
